molecular formula C20H16N2O B11832724 2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one CAS No. 62376-89-0

2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B11832724
CAS No.: 62376-89-0
M. Wt: 300.4 g/mol
InChI Key: MFYQGYJICFVTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core substituted with dimethyl and naphthyl groups, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, cyclization reactions can be employed to form the quinazolinone core.

    Substitution Reactions: Introduction of the dimethyl and naphthyl groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, influencing various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one
  • 2,7-Dimethylquinazolin-4(3H)-one
  • 3-(Naphthalen-2-yl)quinazolin-4(3H)-one

Uniqueness

2,7-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

CAS No.

62376-89-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2,7-dimethyl-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O/c1-13-7-10-18-19(11-13)21-14(2)22(20(18)23)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3

InChI Key

MFYQGYJICFVTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C(=N2)C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.